N-(3,4-dimethylphenyl)-2-({4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Overview
Description
N-(3,4-dimethylphenyl)-2-({4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound with a multifaceted structure This compound is characterized by the presence of a triazole ring, a phenyl group, and various substituents that contribute to its unique chemical properties
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-({4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-({4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the phenyl group and other substituents. Common reagents used in the synthesis include ethyl bromide, phenol, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to handle the complex synthesis process. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-({4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-({4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)-2-({4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide: This compound is unique due to its specific substituents and the presence of the triazole ring.
Other Triazole Derivatives: Compounds with similar structures but different substituents may exhibit different chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2S/c1-6-19-9-12-21(13-10-19)30-18(5)23-26-27-24(28(23)7-2)31-15-22(29)25-20-11-8-16(3)17(4)14-20/h8-14,18H,6-7,15H2,1-5H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCNJAUKFHBWIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C2=NN=C(N2CC)SCC(=O)NC3=CC(=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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